molecular formula C22H18N4O2 B12585022 8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide CAS No. 648896-14-4

8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide

Cat. No.: B12585022
CAS No.: 648896-14-4
M. Wt: 370.4 g/mol
InChI Key: WTFRSQYHKGMAET-UHFFFAOYSA-N
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Description

8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as selenium dioxide.

    Attachment of Pyridinylmethyl Groups: The pyridinylmethyl groups can be attached through a nucleophilic substitution reaction using pyridine derivatives and appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form dihydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and selenium dioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Pyridine derivatives, alkylating agents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as a fluorescent probe for the detection of metal ions and biological molecules.

    Medicine: It has been investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit the activity of certain enzymes.

    Industry: The compound can be used in the development of new materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The hydroxyl group and pyridinylmethyl substituents allow the compound to form hydrogen bonds and coordinate with metal ions, which can lead to the inhibition of enzyme activity and disruption of cellular processes. The quinoline core also contributes to its ability to intercalate into DNA, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A simpler compound with similar hydroxyl and quinoline features but lacking the pyridinylmethyl groups.

    N,N-bis(pyridin-2-ylmethyl)amine: A compound with similar pyridinylmethyl groups but lacking the quinoline core.

    Quinoline-2-carboxamide: A compound with a similar quinoline core but lacking the hydroxyl and pyridinylmethyl groups.

Uniqueness

8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide is unique due to the combination of its quinoline core, hydroxyl group, and pyridinylmethyl substituents

Properties

CAS No.

648896-14-4

Molecular Formula

C22H18N4O2

Molecular Weight

370.4 g/mol

IUPAC Name

8-hydroxy-N,N-bis(pyridin-2-ylmethyl)quinoline-2-carboxamide

InChI

InChI=1S/C22H18N4O2/c27-20-9-5-6-16-10-11-19(25-21(16)20)22(28)26(14-17-7-1-3-12-23-17)15-18-8-2-4-13-24-18/h1-13,27H,14-15H2

InChI Key

WTFRSQYHKGMAET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN(CC2=CC=CC=N2)C(=O)C3=NC4=C(C=CC=C4O)C=C3

Origin of Product

United States

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